![molecular formula C10H15N3O B3211879 1-(3-Amino-4-methylphenyl)-3-ethylurea CAS No. 1094458-58-8](/img/structure/B3211879.png)
1-(3-Amino-4-methylphenyl)-3-ethylurea
Description
“1-(3-Amino-4-methylphenyl)ethanone” is a chemical compound with the empirical formula C9H11NO . It is a crucial building block of many drug candidates .
Synthesis Analysis
The synthesis of “1-(3-Amino-4-methylphenyl)ethanone” can be achieved by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The process involves a continuous flow microreactor system .Molecular Structure Analysis
The molecular structure of “1-(3-Amino-4-methylphenyl)ethanone” includes two hydrogen bond acceptors, two hydrogen bond donors, and one freely rotating bond .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “1-(3-Amino-4-methylphenyl)ethanone” is relatively complicated due to the presence of two amine groups in different chemical environments . This leads to the coexistence of parallel monoacylation by-products and consecutive diacylation by-products .Physical And Chemical Properties Analysis
“1-(3-Amino-4-methylphenyl)ethanone” has a density of 1.1±0.1 g/cm3, a boiling point of 306.4±22.0 °C at 760 mmHg, and a flash point of 139.1±22.3 °C . It also has a polar surface area of 43 Å2 and a molar volume of 139.5±3.0 cm3 .Future Directions
The future directions for “1-(3-Amino-4-methylphenyl)ethanone” could involve optimizing the synthesis process. The established kinetic model from the synthesis study can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . This model could be used to optimize reaction conditions .
properties
IUPAC Name |
1-(3-amino-4-methylphenyl)-3-ethylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-12-10(14)13-8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTQGNNIZGBYGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC(=C(C=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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